N~1~-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
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Overview
Description
N~1~-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclobutane ring, a phenyl group, and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazone moiety and the cyclobutane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone moiety or other functional groups.
Substitution: The phenyl group and other parts of the molecule can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can lead to the formation of amines or other reduced species.
Scientific Research Applications
N~1~-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with biological molecules, leading to changes in their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and cyclobutane-containing molecules. Examples include:
- N~1~-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE analogs with different substituents on the phenyl group.
- Cyclobutane derivatives with different functional groups.
Uniqueness
What sets N1-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE apart is its unique combination of a hydrazone moiety and a cyclobutane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(21-22-19(24)17-10-11-25-13(17)2)14-6-8-16(9-7-14)20-18(23)15-4-3-5-15/h6-11,15H,3-5H2,1-2H3,(H,20,23)(H,22,24)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMOZCMESXSDOK-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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